Tetrathiocyanatocobalt
Description
Nomenclature and General Structural Characteristics
The thiocyanate (B1210189) ligand is ambidentate, meaning it can coordinate to the central metal ion through either the sulfur atom (thiocyanato) or the nitrogen atom (isothiocyanato). In the case of the tetrathiocyanatocobaltate(II) anion, the ligands are typically N-bonded, leading to the formation of the tetraisothiocyanatocobaltate(II) complex. researchgate.net
Structurally, the [Co(NCS)₄]²⁻ anion predominantly adopts a distorted tetrahedral geometry around the cobalt(II) center. researchgate.net This geometry is a key factor influencing the electronic and magnetic properties of the complex. The deviation of the bond angles from the ideal tetrahedral angle of 109.5° is a common feature in these complexes. researchgate.net
Table 1: Selected Bond Lengths and Angles for (C₆H₁₁NH₃)₂[Co(NCS)₄] researchgate.net
| Parameter | Value |
|---|---|
| Co-N Bond Length (Å) | 2.098 - 2.113 |
| N-C Bond Length (Å) | 1.127 - 1.165 |
| C-S Bond Length (Å) | 1.625 - 1.643 |
Historical Context of Cobalt(II) Thiocyanate Chemistry Research
The chemistry of cobalt(II) thiocyanate has a long history, primarily driven by its application in qualitative analysis. The formation of the intensely blue [Co(SCN)₄]²⁻ complex upon the addition of thiocyanate ions to a solution containing cobalt(II) ions has been a classical chemical test for cobalt for many years. libretexts.orgbu.edu
One of the most notable historical and ongoing applications is in the Scott test, a presumptive colorimetric test for cocaine. chalmers.sewikipedia.orgchemeurope.com In this test, a solution of cobalt(II) thiocyanate reacts with cocaine hydrochloride to form a blue precipitate, indicating a positive result. wikipedia.orgchemeurope.com However, it is now well-documented that this test can produce false positives with other substances, such as lidocaine (B1675312) and diphenhydramine. chalmers.sewikipedia.org Early research focused on understanding the nature of the colored species and the reaction mechanism. Initially, solid Co(SCN)₂ is a brown-yellow coordination polymer. chalmers.se When dissolved, it forms a pink aqueous solution, which then turns blue upon complexation. chalmers.se
Significance in Modern Inorganic and Materials Science Research
In recent times, the significance of tetrathiocyanatocobalt complexes has expanded beyond qualitative analysis into the realms of modern inorganic chemistry and materials science. These complexes serve as versatile building blocks for the synthesis of more complex supramolecular structures and coordination polymers. researchgate.net The ability of the thiocyanate ligand to act as a bridging ligand facilitates the formation of extended networks with interesting magnetic and structural properties.
A key area of current research is the use of tetrathiocyanatocobaltate(II) complexes as single-source precursors for the synthesis of cobalt-based nanomaterials. researchgate.net For instance, the thermal decomposition of specific tetrathiocyanatocobaltate(II) salts can yield cobalt sulfide (B99878) (CoS) or cobalt oxide (Co₃O₄) nanoparticles with controlled morphologies. researchgate.net These nanomaterials have potential applications in various fields, including catalysis and energy storage.
Furthermore, the magnetic properties of materials derived from tetrathiocyanatocobaltate complexes are of significant interest. nih.govresearchgate.netresearchgate.net Researchers are exploring how the arrangement of the cobalt centers and the nature of the bridging ligands influence the magnetic behavior of these materials, leading to the development of novel magnetic systems. nih.govresearchgate.net The study of these complexes contributes to a deeper understanding of structure-property relationships in coordination chemistry.
Table 2: Spectroscopic Data for (C₆H₁₁NH₃)₂[Co(NCS)₄] researchgate.net
| Spectroscopic Technique | Characteristic Absorption | Assignment |
|---|---|---|
| FTIR (cm⁻¹) | ~2070 | C≡N stretching |
| FTIR (cm⁻¹) | ~830 | C-S stretching |
| FTIR (cm⁻¹) | ~470 | N=C=S bending |
| UV-Vis (nm) | 622 | ⁴A₂ → ⁴T₁(P) |
Structure
3D Structure of Parent
Properties
CAS No. |
150646-72-3 |
|---|---|
Molecular Formula |
5[NH4+][Nb(O)F42NbF72-] |
Synonyms |
cobalt(II) tetrathiocyanate |
Origin of Product |
United States |
Synthetic Methodologies for Tetrathiocyanatocobalt Complexes
Solution-Phase Synthesis Routes
The primary method for generating the tetrathiocyanatocobaltate(II) complex ion is through direct reaction in solution. This approach is favored for its simplicity and efficiency.
Reaction of Cobalt(II) Salts with Thiocyanate (B1210189) Anions
The most common synthetic route to the tetrathiocyanatocobaltate(II) complex involves the reaction of a cobalt(II) salt, such as cobalt(II) chloride or cobalt(II) nitrate (B79036), with a stoichiometric excess of a thiocyanate salt. ontosight.aiyoutube.comontosight.ai The thiocyanate source is typically an alkali metal or ammonium (B1175870) salt, like potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN). youtube.comontosight.ai
The fundamental reaction in aqueous solution can be represented as:
Co²⁺(aq) + 4 SCN⁻(aq) ⇌ [Co(SCN)₄]²⁻(aq)
The addition of an excess of thiocyanate ions is crucial to drive the equilibrium towards the formation of the intensely blue-colored tetrathiocyanatocobaltate(II) complex. youtube.com The initial cobalt(II) salt solution is typically pink, characteristic of the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺. Upon addition of the thiocyanate salt, a distinct color change to deep blue signifies the formation of the tetrahedral [Co(SCN)₄]²⁻ complex. youtube.com
Influence of Solvent Systems on Product Formation
The choice of solvent can significantly influence the synthesis and crystallization of tetrathiocyanatocobaltate(II) complexes. While aqueous solutions are commonly employed, non-aqueous solvents can also be utilized. ontosight.ai The polarity of the solvent can affect the coordination geometry of the cobalt(II) complex.
In some syntheses, particularly those involving organic counterions, solvents like ethanol (B145695) are used. researchgate.net For instance, the synthesis of cyclohexylammonium tetrathiocyanatocobaltate(II) involves the use of ethanol, from which the product crystallizes upon evaporation. researchgate.net The solubility of the starting materials and the final product in the chosen solvent system is a critical factor for successful isolation of the desired complex. Furthermore, the use of ionic liquids as solvents has been explored for specific applications, such as in the extraction of aromatic hydrocarbons. researchgate.net
Anion Exchange Reactions in Complex Synthesis
Anion exchange provides an alternative pathway to synthesize tetrathiocyanatocobaltate(II) complexes with specific counterions. This method, also known as salt metathesis, involves the reaction between a pre-formed salt containing the desired counterion and a solution containing the tetrathiocyanatocobaltate(II) anion. researchgate.net
A notable example is the synthesis of cyclohexylammonium tetrathiocyanatocobaltate(II), which can be prepared via a salt metathesis reaction between cyclohexylammonium chloride and sodium thiocyanate. researchgate.net This method allows for the targeted synthesis of complexes that may not be readily accessible through direct precipitation from a single pot reaction.
Preparation of Specific Counterion Salts
Ammonium Tetrathiocyanatocobaltate(II)
Ammonium tetrathiocyanatocobaltate(II), (NH₄)₂[Co(SCN)₄], is a common and well-characterized salt of the tetrathiocyanatocobaltate(II) anion. iucr.orgresearchgate.net It is typically prepared by reacting a cobalt(II) salt, such as cobalt carbonate (CoCO₃), with an excess of ammonium thiocyanate (NH₄SCN) in an aqueous solution. iucr.org
In a typical procedure, a solution of ammonium thiocyanate is added to a slurry of cobalt carbonate in water. iucr.org After filtration, high-quality crystals of diammonium tetrathiocyanatocobaltate(II) tetrahydrate, (NH₄)₂[Co(SCN)₄]·4H₂O, can be obtained from the filtrate at ambient temperature. iucr.org The resulting deep blue crystals are tetragonal. iucr.org
Table 1: Crystallographic Data for Diammonium tetrathiocyanatocobaltate(II) tetrahydrate
| Parameter | Value |
| Formula | (NH₄)₂[Co(SCN)₄]·4H₂O |
| Molecular Weight | 391.33 |
| Crystal System | Tetragonal |
| a | 12.2050 (16) Å |
| c | 5.3588 (7) Å |
| V | 798.26 (18) ų |
| Z | 2 |
| Calculated Density (Dₓ) | 1.628 Mg m⁻³ |
| Data obtained at T = 100 K. iucr.org |
Mercury(II) Tetrathiocyanatocobaltate(II)
Mercury(II) tetrathiocyanatocobaltate(II), Hg[Co(SCN)₄], is a well-known coordination compound often used as a calibrant for magnetic susceptibility measurements. brainly.inarabjchem.orgscispace.comnih.govnih.gov Its synthesis involves the reaction of a cobalt(II) salt and a mercury(II) salt with a thiocyanate source. youtube.comscribd.comyoutube.com
A common preparative method involves first forming the [Co(SCN)₄]²⁻ complex in solution by reacting a cobalt(II) salt, such as cobalt(II) chloride or cobalt(II) sulfate (B86663) heptahydrate, with an excess of ammonium thiocyanate. youtube.comscribd.comscribd.com To this blue solution, a solution of a mercury(II) salt, typically mercury(II) chloride, is added. youtube.comyoutube.com Due to the low solubility of mercury(II) tetrathiocyanatocobaltate(II), it precipitates from the solution as a deep blue crystalline solid. youtube.com The mixture is often allowed to stand to ensure complete precipitation before the product is collected by filtration, washed, and dried. youtube.comyoutube.com
Table 2: Reactants for the Synthesis of Mercury(II) Tetrathiocyanatocobaltate(II)
| Reactant | Example Formula | Role |
| Cobalt(II) Salt | CoCl₂ youtube.comscribd.com, Co(NO₃)₂·6H₂O youtube.com, CoSO₄·7H₂O scribd.com | Source of Co²⁺ |
| Mercury(II) Salt | HgCl₂ youtube.comscribd.comyoutube.com, Hg(NO₃)₂ brainly.in | Source of Hg²⁺ |
| Thiocyanate Source | NH₄SCN youtube.comscribd.com, KSCN brainly.in | Source of SCN⁻ |
The reaction can be summarized by the following equation:
Hg²⁺(aq) + [Co(SCN)₄]²⁻(aq) → HgCo(SCN)₄
The resulting product is a stable, crystalline solid that should be stored in a desiccator to prevent moisture absorption. scribd.com
Ionic Liquid-Based Tetrathiocyanatocobaltate(II) Complexes
The use of ionic liquids (ILs) as both solvents and templates has opened new avenues for the synthesis of tetrathiocyanatocobaltate(II) complexes. These syntheses often leverage the unique properties of ILs, such as their negligible vapor pressure, high thermal stability, and tunable solvent properties. mdpi.com A notable characteristic of some resulting complexes is their thermochromic behavior, where a color change is observed with temperature variation. acs.orgnih.gov
A common approach involves the reaction of a cobalt(II) salt with a thiocyanate-based ionic liquid. For instance, dissolving cobalt(II) isothiocyanate (Co(NCS)₂) in 1-ethyl-3-methylimidazolium (B1214524) thiocyanate ([C₂C₁Im][SCN]) leads to the formation of the deep blue tetracoordinated [Co(NCS)₄]²⁻ anion at room temperature. acs.org This complex exists in equilibrium with the pink-colored octahedral [Co(NCS)₆]⁴⁻ complex, which becomes more favorable at lower temperatures. acs.orgnih.gov The equilibrium is sensitive to the presence of surfaces, with the transition temperature being significantly higher in the near-surface region of a thin film compared to the bulk material. acs.org
Another synthetic strategy involves the use of ether-functionalized imidazolium (B1220033) cations to create paramagnetic ionic liquids with the [Co(NCS)₄]²⁻ anion. researchgate.net These are synthesized by reacting a cobalt(II) source with the appropriate functionalized imidazolium thiocyanate. The general properties of these ionic liquids, such as density and thermal expansion, can be tuned by modifying the alkyl chain on the imidazolium cation. researchgate.net
The synthesis of di(1-ethyl-3-methylimidazolium) tetrathiocyanatocobaltate(II) ([C₂C₁Im]₂[Co(NCS)₄]) is a key example of an ionic liquid-based complex. acs.org The synthesis details for a series of related ionic liquids are presented in the table below.
| Cation | Anion Source | Cobalt Source | Resulting Complex | Key Feature | Reference |
| 1-ethyl-3-methylimidazolium | [SCN]⁻ | Co(NCS)₂ | [C₂C₁Im]₂[Co(NCS)₄] | Thermochromism | acs.org |
| 1-(2-methoxyethyl)-3-methylimidazolium | [SCN]⁻ | Co(NCS)₂ | [C₁₂O₁IM]₂[Co(NCS)₄] | Paramagnetic | researchgate.net |
| 1-(2-methoxyethyl)-3-ethylimidazolium | [SCN]⁻ | Co(NCS)₂ | [C₂₂O₁IM]₂[Co(NCS)₄] | Paramagnetic | researchgate.net |
| 1-(2-methoxyethyl)-3-propylimidazolium | [SCN]⁻ | Co(NCS)₂ | [C₃₂O₁IM]₂[Co(NCS)₄] | Paramagnetic | researchgate.net |
Organic Cation-Templated Synthesis (e.g., Triphenyltetrazolium (B181601), Lidocaine)
The synthesis of tetrathiocyanatocobaltate(II) complexes can be effectively directed by large organic cations, which act as templates, influencing the crystal structure and stabilizing the resulting anionic complex. This approach has been successfully employed using cations such as triphenyltetrazolium and the anesthetic drug lidocaine (B1675312).
Triphenyltetrazolium-Templated Synthesis
The reaction of 2,3,5-triphenyltetrazolium chloride (TPTCl) with a cobalt(II) thiocyanate source in a suitable solvent yields bis(2,3,5-triphenyltetrazolium) tetrathiocyanatocobaltate(II), (TPT)₂[Co(NCS)₄]. mdpi.comdp.techiucr.org This synthesis is typically achieved through an anion exchange reaction in a methanolic solution at ambient temperature. mdpi.com The resulting complex is characterized by a molecular structure comprising one [Co(NCS)₄]²⁻ anion and two triphenyltetrazolium (TPT)⁺ cations. mdpi.com The cobalt(II) ion is tetrahedrally coordinated by four nitrogen atoms from the thiocyanate ligands. mdpi.com The supramolecular structure is stabilized by hydrogen bonding and other non-covalent interactions between the cations and the anionic complex. mdpi.com
A summary of the synthesis and key structural features is provided below:
| Reactant 1 | Reactant 2 | Solvent | Product | Key Structural Feature | Reference |
| Triphenyltetrazolium chloride | Cobalt(II) thiocyanate | Methanol | (TPT)₂[Co(NCS)₄] | Tetrahedral Co(II) coordinated by four N atoms of thiocyanate ligands | mdpi.com |
Lidocaine-Templated Synthesis
The local anesthetic lidocaine can be used as an organic cation to template the formation of tetrathiocyanatocobaltate(II) complexes. The synthesis of bis(lidocaine) tetrathiocyanatocobaltate(II) monohydrate, (LidH)₂[Co(NCS)₄]·H₂O, is typically carried out in a water-methanol solution. researchgate.netresearchgate.net The reaction involves combining cobalt(II) chloride hexahydrate, lidocaine hydrochloride monohydrate, and potassium thiocyanate. researchgate.net The mixture is stirred, sometimes with heating, and then allowed to slowly evaporate at room temperature to yield blue crystals of the complex. researchgate.net
In the resulting structure, the cobalt(II) ion is coordinated by four thiocyanate anions, forming a distorted tetrahedral [Co(NCS)₄]²⁻ anion. researchgate.netinterconf.center The two protonated lidocaine cations (LidH⁺) and a water molecule are located in the outer coordination sphere. researchgate.netinterconf.center The crystal structure is stabilized by a network of hydrogen bonds. interconf.center
A summary of the synthetic details for the lidocaine-templated complex is presented in the following table:
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Product | Key Structural Feature | Reference |
| Cobalt(II) chloride hexahydrate | Lidocaine hydrochloride monohydrate | Potassium thiocyanate | Water-Methanol | (LidH)₂[Co(NCS)₄]·H₂O | Distorted tetrahedral [Co(NCS)₄]²⁻ anion with protonated lidocaine cations | researchgate.netresearchgate.net |
Advanced Spectroscopic Characterization and Electronic Structure Elucidation
UV-Visible Spectroscopy and d-d Electronic Transitions
UV-Visible spectroscopy is a fundamental tool for examining the d-d electronic transitions in transition metal complexes, which are responsible for their characteristic colors. For tetrathiocyanatocobaltate(II), these spectra are directly correlated with its distinct coordination environment.
The coordination geometry of cobalt(II) complexes dramatically influences their color and, consequently, their UV-Visible absorption spectra. chalmers.se The tetrathiocyanatocobaltate(II) anion, [Co(NCS)₄]²⁻, is well-known for its intense, deep blue color, which is a hallmark of the Co²⁺ ion in a tetrahedral coordination environment. chalmers.sewikipedia.orgacs.orgnih.gov This tetrahedral geometry lacks a center of inversion, which relaxes the Laporte selection rule and leads to more intense d-d electronic transitions compared to the faint colors of many octahedral complexes.
In contrast, octahedral cobalt(II) species containing the thiocyanate (B1210189) ligand, such as the pink-colored coordination polymer trans-[Co(H₂O)₂(SCN)₂], exhibit different absorption characteristics. chalmers.se The facile interconversion between the blue tetrahedral [Co(NCS)₄]²⁻ and pink octahedral species explains the thermochromic behavior observed in some systems, where a color change from blue to red/pink occurs upon cooling as the coordination number shifts from four to six. chalmers.seacs.orgnih.gov
The UV-Vis spectra of blue solutions containing the [Co(NCS)₄]²⁻ complex show distinctive absorption bands within the visible range. chalmers.se These bands are assigned to the d-d transitions of the high-spin d⁷ Co²⁺ ion in a tetrahedral ligand field. researchgate.net More violet-hued solutions may indicate the co-existence of both blue tetrahedral and pink octahedral cobalt(II) complexes. chalmers.se
| Complex Species | Coordination Geometry | Observed Color | Spectroscopic Feature |
|---|---|---|---|
| [Co(NCS)₄]²⁻ | Tetrahedral | Deep Blue | Intense d-d transitions in the visible region. chalmers.sewikipedia.orgresearchgate.net |
| [Co(NCS)₆]⁴⁻ / [Co(H₂O)₂(SCN)₂] | Octahedral | Pink / Red | Weaker d-d transitions, shifted in wavelength compared to tetrahedral. chalmers.seacs.orgnih.gov |
The spectrochemical series arranges ligands based on their ability to cause d-orbital splitting (Δ), which is quantified as the ligand field strength. wikipedia.org The thiocyanate ion (SCN⁻) is an ambidentate ligand, meaning it can coordinate through either the nitrogen or the sulfur atom. wikipedia.org Its position in the spectrochemical series, and thus its ligand field strength, depends on its bonding mode. wikipedia.org
N-bonded thiocyanate, known as isothiocyanate (NCS⁻), is a stronger field ligand than S-bonded thiocyanate (SCN⁻). wikipedia.orglibretexts.org In the tetrathiocyanatocobaltate(II) complex, spectroscopic evidence confirms that the ligand is N-bonded, forming the [Co(NCS)₄]²⁻ anion. wikipedia.orgacs.orgnih.govresearchgate.net Despite being the stronger of the two isomers, isothiocyanate is generally classified as a weak-field ligand. wikipedia.org This weak ligand field results in a small d-orbital splitting energy (Δt), which favors a high-spin electronic configuration for the d⁷ Co²⁺ ion and stabilizes the tetrahedral coordination geometry. wikipedia.org
| Spectrochemical Series (Partial) | |
|---|---|
| Weak Field Ligands | I⁻ < Br⁻ < S²⁻ < SCN⁻ (S-bonded) < Cl⁻ < F⁻ < H₂O |
| Strong Field Ligands | NCS⁻ (N-bonded) < NH₃ < en < CN⁻ < CO |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy is a powerful diagnostic tool for probing the structure of tetrathiocyanatocobaltate(II), particularly for identifying the coordination mode of the ambidentate thiocyanate ligand.
Infrared (IR) and Raman spectroscopy can definitively distinguish between N-bonded (isothiocyanato), S-bonded (thiocyanato), and bridging thiocyanate ligands. chalmers.se This is achieved by analyzing the characteristic vibrational frequencies of the SCN⁻ group, primarily the C≡N stretching mode (ν(CN)), the C-S stretching mode (ν(CS)), and the N=C=S bending mode (δ(NCS)). researchgate.net
For the [Co(NCS)₄]²⁻ complex, the C≡N stretching vibration is a particularly distinctive band found around 2100 cm⁻¹. chalmers.se The observation of this band at a relatively high frequency (typically >2050 cm⁻¹) is characteristic of an N-bonded isothiocyanate ligand. researchgate.netnih.gov This, along with the positions of the ν(CS) and δ(NCS) modes, confirms the Co-NCS linkage in the complex. researchgate.net
| Bonding Mode | ν(C≡N) / cm⁻¹ | ν(C-S) / cm⁻¹ | δ(NCS) / cm⁻¹ |
|---|---|---|---|
| N-bonded (Isothiocyanato) | ~2050 - 2100 | ~820 - 860 | ~460 - 490 |
| S-bonded (Thiocyanato) | ~2100 - 2130 | ~690 - 720 | ~400 - 440 |
| Bridging (M-NCS-M') | >2100 | ~780 - 800 | ~450 - 480 |
Direct evidence for the formation of the coordinate bond between the cobalt ion and the thiocyanate ligand is found in the far-infrared region of the spectrum. This region contains the low-frequency metal-ligand stretching and bending vibrations. For the [Co(NCS)₄]²⁻ complex, the cobalt-nitrogen stretching vibration (ν(Co-N)) is a key assignment. This mode has been identified in the range of 224-320 cm⁻¹ for various isothiocyanate complexes. researchgate.nettandfonline.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|
| ν(Co-NCS) | 224 - 320 researchgate.nettandfonline.com |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition, chemical states, and electronic environment of the atoms within the top 1-10 nm of a material. acs.orgnih.gov It has been effectively applied to study tetrathiocyanatocobaltate(II) complexes, especially in ionic liquid systems. acs.orgnih.gov
XPS can readily distinguish between thiocyanate ligands coordinated to the cobalt center and free thiocyanate anions in the matrix. acs.org This is accomplished by analyzing the high-resolution spectra of the N 1s and S 2p core levels, as the binding energies are sensitive to the chemical environment. nih.gov
| Core Level | Species | Key Observation |
|---|---|---|
| Co 2p | Co(II) in [Co(NCS)₄]²⁻ | Shows complex multiplet splitting due to paramagnetic state. Spectral shape changes with coordination geometry. researchgate.net |
| N 1s | Coordinated [NCS]⁻ vs. Free [SCN]⁻ | Binding energy shifts allow differentiation between coordinated and free anions. acs.orgnih.gov |
| S 2p | Coordinated [NCS]⁻ vs. Free [SCN]⁻ | Binding energy shifts provide complementary data to N 1s for ligand state analysis. acs.orgnih.gov |
Electron Spin Resonance (ESR) Spectroscopy in Magnetic Studies
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for investigating the magnetic properties and electronic structure of paramagnetic species, such as the high-spin cobalt(II) ion in the tetrathiocyanatocobaltate(II) complex, [Co(NCS)₄]²⁻. The Co(II) ion in a tetrahedral environment typically possesses a d⁷ electronic configuration with three unpaired electrons, resulting in a high-spin (S=3/2) ground state. ESR spectroscopy directly probes the transitions between the electron spin energy levels that are split by an external magnetic field, providing detailed information about the g-tensor, zero-field splitting (ZFS), and hyperfine interactions, which are fundamental to understanding the complex's magnetic anisotropy. researchgate.netacs.org
Research on compounds containing the tetrathiocyanatocobaltate(II) anion reveals significant insights into its magnetic behavior. In the complex bis(2,3,5-triphenyltetrazolium) tetrathiocyanatocobaltate(II), the individual [Co(NCS)₄]²⁻ anions are separated by more than 11 Å from each other. iucr.org This large separation ensures that each complex behaves as a magnetically isolated entity, minimizing intermolecular magnetic exchange interactions and allowing for the study of the intrinsic properties of the single ion. iucr.org The coordination of the Co(II) ion by four nitrogen atoms from the thiocyanate ligands creates a tetrahedral crystal field, which is a primary determinant of the observed magnetic and ESR properties. iucr.orgresearchgate.net
The magnetic anisotropy of tetrahedral Co(II) complexes is highly sensitive to the ligand field's strength and symmetry. researchgate.net The thiocyanate ligand (NCS⁻) plays a crucial role in defining these parameters. Studies on related complexes have shown that substitution of the NCS⁻ ligand can dramatically alter the magnetic properties, for instance, by changing the sign of the axial zero-field splitting parameter (D). researchgate.net This parameter, along with the rhombic ZFS parameter (E), describes the splitting of the spin sublevels in the absence of an external magnetic field and is a key factor in the development of single-ion magnet (SIM) behavior.
ESR studies on cobalt(II) ions in the presence of thiocyanate have demonstrated distinct changes in the spectra as a function of ligand concentration. For example, in studies involving cobalt-substituted human carbonic anhydrase II, the addition of thiocyanate leads to the formation of a cobalt-thiocyanate species. At a 1:1 protein-to-ligand ratio, the complex exhibits a Type A EPR spectrum with highly anisotropic g-values. unl.pt However, a large excess of thiocyanate induces a dramatic change to a C-type spectrum. unl.pt This transition indicates a significant alteration in the electronic structure and coordination environment of the cobalt center, approaching that of a tetrathiocyanatocobaltate(II) species. unl.pt
Detailed ESR parameters obtained from such studies provide quantitative data on the magnetic environment of the cobalt ion.
| Complex/System | g-values | Hyperfine Coupling (A) | Reference |
| Cobalt(II)-hCAII + equimolar SCN⁻ | g₁ ≈ 6.8, g₂ ≈ 2.8, g₃ ≈ 1.6 | Well-resolved ⁵⁹Co hyperfine splitting observed | unl.pt |
| Cobalt(II)-hCAII + excess SCN⁻ | g ≈ 4.0 (C-type spectrum) | Not specified | unl.pt |
| {CoL(NO₃)₂·H₂O} (low-spin d⁷) | g∥ = 2.028, g⊥ = 2.307 | A(⁵⁹Co) = 100 G on g⊥ | squ.edu.om |
| {CoL(BF₄)₂·H₂O} + Pyridine + O₂ | g∥ = 2.067, g⊥ = 2.009 | A(⁵⁹Co) = 10 G | squ.edu.om |
| Note: Data for related Co(II) complexes are included for comparison of typical ESR parameters. L = 8,8'-bis(aminomethyl)-2,2'-biquinoline. |
Furthermore, high-field ESR studies on coordination polymers like [Co(NCS)₂(py)₂]n, which contain Co(II) ions bridged by thiocyanate anions, have been instrumental in probing magnetic excitations and confirming the high magnetic anisotropy of the system. rsc.org While this compound features an octahedral coordination, the principles of using ESR to determine magnetic anisotropy and exchange interactions are directly applicable. rsc.org The extensive use of the related compound, mercury tetrathiocyanatocobaltate(II), as a calibrant in magnetic susceptibility measurements for decades underscores the well-characterized and stable magnetic nature of the [Co(NCS)₄]²⁻ core. squ.edu.omias.ac.inacs.org
Crystallographic Analysis and Supramolecular Architecture
Single Crystal X-ray Diffraction (SXRD) Studies
Single Crystal X-ray Diffraction (SXRD) stands as the definitive method for determining the precise atomic arrangement in the crystalline state.
SXRD studies consistently reveal that the cobalt(II) ion in the tetrathiocyanatocobaltate(II) anion, [Co(NCS)₄]²⁻, adopts a tetrahedral coordination geometry. ontosight.ai The central cobalt atom is bonded to four nitrogen atoms from the thiocyanate (B1210189) ligands. iucr.orgnih.gov This coordination leads to a slightly distorted tetrahedral environment, as evidenced by bond angles that deviate from the ideal 109.5°. researchgate.netchalmers.se
In a polymorph of bis(2,3,5-triphenyltetrazolium) tetrathiocyanatocobaltate(II), the Co-N bond lengths average between 1.94 and 1.95 Å. mdpi.com Another study on a similar compound found two crystallographically distinct [Co(NCS)₄]²⁻ anions with average Co-N distances of 1.948 Å and 1.947 Å. nih.gov In a different complex involving cyclohexylammonium cations, the Co-N bond lengths were also found to be within this range. researchgate.net The N-C bond lengths in the thiocyanate ligand typically average around 1.153 Å to 1.161 Å, and the C-S bond lengths are in the range of 1.619 Å to 1.632 Å. researchgate.netmdpi.com
The following table summarizes typical bond parameters found in tetrathiocyanatocobaltate(II) complexes:
Table 1: Selected Bond Lengths and Angles in Tetrathiocyanatocobaltate(II) Complexes.| Bond/Angle | Typical Value Range |
|---|---|
| Co-N | 1.940 - 1.958 Å nih.gov |
| N-C | 1.127 - 1.165 Å researchgate.net |
| C-S | 1.619 - 1.643 Å researchgate.netmdpi.com |
| Co-N-C | ~157.0° mdpi.com |
| N-C-S | ~177.2 - 179.5° mdpi.commdpi.com |
The thiocyanate ligand (SCN⁻) is ambidentate, meaning it can coordinate to a metal center through either the sulfur or the nitrogen atom. In tetrathiocyanatocobaltate(II) complexes, coordination invariably occurs through the nitrogen atom, forming a Co-NCS linkage. chalmers.semdpi.com This isothiocyanato binding mode is generally preferred for cobalt(II). mdpi.com The Co-N-C linkage is typically bent, with angles around 157.0°, while the N-C-S entity is nearly linear, with angles approaching 180°. chalmers.semdpi.com A search of the Cambridge Structural Database (CSD) reveals that for non-bridging thiocyanate ions, Co-NCS coordination is far more common than Co-SCN coordination. chalmers.semdpi.com
In one case, a new polymorph of bis(benzimidazole)bis(thiocyanato-N)cobalt(II) was identified, highlighting how different conformers of the complex can lead to distinct crystal packing. mdpi.com The existence of polymorphism is significant as it can influence the physical properties of the material. nih.gov
Analysis of Intermolecular Interactions
The supramolecular architecture of tetrathiocyanatocobaltate(II) salts is governed by a variety of non-covalent interactions, which assemble the ionic components into a stable three-dimensional lattice.
Hydrogen bonds are a dominant feature in the crystal structures of tetrathiocyanatocobaltate(II) salts, playing a crucial role in stabilizing the crystal lattice. The anionic nature of the [Co(NCS)₄]²⁻ complex, with its exposed nitrogen and sulfur atoms, makes it an excellent hydrogen bond acceptor.
Common types of hydrogen bonds observed include:
C-H···N interactions: These occur between hydrogen atoms on the organic cations and the nitrogen atoms of the thiocyanate ligands. mdpi.com
N-H···S interactions: When the cation contains an N-H group, such as in ammonium (B1175870) or protonated amine species, strong hydrogen bonds can form with the sulfur atoms of the thiocyanate ligands. researchgate.netresearchgate.net
O-H···S interactions: In hydrated salts, water molecules can bridge between anions and cations through O-H···S hydrogen bonds. researchgate.net
These hydrogen bonding networks can be quite extensive, leading to the formation of one-, two-, or three-dimensional supramolecular frameworks. researchgate.netresearchgate.net For example, in bis(lidocainium) tetrathiocyanatocobaltate(II) monohydrate, hydrogen bonds involving the sulfur atoms of the thiocyanate groups are crucial for the association of the anion and cations. researchgate.net
π-π Stacking: This interaction occurs between the aromatic rings of adjacent cations. The efficiency of π-π stacking can influence the density and stability of the crystal structure. chalmers.se However, in some structures, such as a polymorph of bis(2,3,5-triphenyltetrazolium) tetrathiocyanatocobaltate(II), no significant π-stacking is observed. mdpi.com
S···π interactions: Interactions between the sulfur atoms of the thiocyanate ligands and the π-system of aromatic rings in the cations have also been identified. mdpi.com
C-H···π interactions: These weaker interactions, where a C-H bond points towards the face of an aromatic ring, can also play a role in the crystal packing. mdpi.com
The interplay of these various intermolecular forces, as can be visualized and quantified using tools like Hirshfeld surface analysis, ultimately determines the final supramolecular architecture of the crystalline solid. chalmers.semdpi.com
Crystal Packing and Supramolecular Design Principles
The tetrathiocyanatocobaltate(II) anion is a foundational component for synthesizing supramolecular structures with dimensionalities ranging from one-dimensional (1D) chains to complex three-dimensional (3D) networks. researchgate.netresearchgate.net The predictable geometry of the [Co(NCS)₄]²⁻ anion, combined with the hydrogen-bonding capabilities of its terminal nitrogen and sulfur atoms, allows it to act as a versatile node in crystal engineering. The final architecture is largely dictated by the size, shape, and hydrogen-bonding capacity of the chosen organic counter-cation, which directs the assembly through interactions like hydrogen bonds and van der Waals forces. researchgate.net
The assembly of tetrathiocyanatocobaltate(II) complexes can be controlled to form one-dimensional chains or tapes. A notable example is found in the structure of bis(lidocaine) tetrathiocyanatocobaltate(II) monohydrate. In this compound, classical (N–H···S) and non-classical (C–H···S) intermolecular hydrogen bonds link the anionic and cationic components into zero-dimensional motifs. These motifs then propagate, forming one-dimensional supramolecular constructs, often described as tapes or ribbons, that extend along a crystallographic axis.
In other related systems, such as the polymorphs of the neutral complex bis(benzimidazole)bis(thiocyanato-N)cobalt(II), the formation of 1D chains is explicitly described using graph set notation, for example, as C¹₁(8) chains. mdpi.com This demonstrates how specific and reliable hydrogen-bonding patterns can be exploited to generate robust 1D architectures.
Expanding on the 1D motifs, 2D layered structures can be formed when supramolecular chains are linked together. In the structure of bis(lidocaine) tetrathiocyanatocobaltate(II) monohydrate, the inorganic components, specifically {H₂O[Co(NCS)₄]²⁻}, can assemble into distinct sheets. These layers are organized in planes, which are then intercalated by the organic lidocainium cations.
Similarly, in a polymorph of bis(benzimidazole)bis(thiocyanato-N)cobalt(II), hydrogen-bonded sheets form in the crystallographic ab-plane. mdpi.com The formation of such 2D networks is a common strategy in crystal engineering, where the choice of cation and solvent can promote the extension of interactions in a planar fashion. For example, while cyclohexylammonium salts with nitrate (B79036) and thiocyanate anions tend to form 3D networks, the related cyclohexylammonium terephthalate (B1205515) forms a 2D network, illustrating the critical role of the anion's geometry and hydrogen bonding capacity in directing the final dimensionality. researchgate.netresearchgate.net
The ultimate goal of many crystal engineering efforts is the construction of fully-connected three-dimensional networks. The tetrathiocyanatocobaltate(II) anion is an excellent building block for this purpose. Several compounds featuring this anion exhibit complex 3D structures where lower-dimensional motifs are interconnected through a variety of non-covalent forces.
Key examples include:
Bis(triphenyltetrazolium) tetrathiocyanatocobaltate(II), (TPT)₂[Co(NCS)₄]: This compound assembles into a 3D framework primarily stabilized by a combination of C-H···N hydrogen bonds and S···π non-covalent interactions. mdpi.com
Cyclohexylammonium tetraisothiocyanatocobaltate(II), (C₆H₁₁NH₃)₂[Co(NCS)₄]: Here, a 3D network is formed through the interconnection of inorganic and organic layers via hydrogen bonds and van der Waals interactions. researchgate.netresearchgate.net
D-(+)-glucosammonium potassium tetrathiocyanatocobaltate(II) dihydrate: In this salt, an extensive network of hydrogen-bonding interactions between the glucosammonium cations, water molecules, and the [Co(NCS)₄]²⁻ anions consolidates the three-dimensional arrangement.
Theoretical and Computational Studies on Tetrathiocyanatocobalt Complexes
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of transition metal complexes like tetrathiocyanatocobaltate(II), [Co(NCS)₄]²⁻. This computational approach allows for the detailed examination of molecular structure, electronic properties, and reactivity.
Geometry Optimization and Electronic Structure Prediction
DFT calculations are instrumental in predicting the most stable geometric arrangement of atoms in the [Co(NCS)₄]²⁻ complex. Through geometry optimization procedures, researchers can determine bond lengths and angles with a high degree of accuracy. For the tetrathiocyanatocobaltate(II) anion, calculations confirm a tetrahedral coordination geometry around the central cobalt(II) ion. rsc.org The Co(II) ion is coordinated by four nitrogen atoms from the thiocyanate (B1210189) ligands. rsc.orgmdpi.com
Studies combining experimental data and DFT calculations have reported average Co-N bond lengths in the range of 1.94–1.95 Å. rsc.orgmdpi.com The thiocyanate ligands themselves are nearly linear, with N-C-S angles approaching 179.5°. mdpi.com However, the linkage between the cobalt and the thiocyanate ligand is bent. mdpi.com
The electronic structure of the complex can also be elucidated using DFT. These calculations provide insights into the distribution of electrons within the molecule and the nature of the chemical bonds. For instance, in complexes like triphenyltetrazolium (B181601) tetrathiocyanatocobalt(II), quantum computational calculations using the DFT/UB3LYP level of theory have been employed to analyze the molecule's stability and chemical reactivity in its ground state. researchgate.net
HOMO-LUMO Energy Gaps and Molecular Stability
The stability of a molecule can be related to the energy difference between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This energy gap (ΔE) is a key parameter obtained from DFT calculations. A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity, as it is more energetically costly to move electrons between these orbitals. researchgate.net
For tetrathiocyanatocobaltate(II) complexes, the HOMO-LUMO energy gap is an indicator of their stability. researchgate.net For example, in a study on a triphenyltetrazolium this compound(II) polymorph, a low energy gap of 0.13 eV was calculated, suggesting high kinetics and low chemical reactivity. mdpi.com In another instance, for a guanidinium (B1211019) cobalt thiocyanate complex, an optical energy gap of 3.41 eV was determined from UV-Visible spectroscopy and supported by DFT calculations. au.dk The energy gap helps in understanding the electronic and optical properties, photochemical reactions, and biological mechanisms of such compounds. nih.gov
Chemical Reactivity Descriptors
Conceptual DFT provides a framework for defining and calculating various chemical reactivity descriptors. frontiersin.org These descriptors, derived from the electronic structure, help predict how a molecule will behave in a chemical reaction. Key descriptors include:
Chemical Potential (μ) : Describes the tendency of electrons to escape from the system.
Chemical Hardness (η) : Measures the resistance to change in electron distribution. physchemres.org
Electronegativity (χ) : The power of an atom to attract electrons to itself. physchemres.org
Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons.
Fukui Functions : Identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. d-nb.info
For tetrathiocyanatocobaltate(II) and its derivatives, these descriptors are calculated to understand their reactivity. researchgate.net For instance, the analysis of these parameters can reveal the most likely sites for interaction with other molecules. The solvation effects on these descriptors can also be studied, showing how the reactivity might change in different environments. mdpi.com
Simulations of Spectroscopic Properties
DFT calculations are also employed to simulate and interpret spectroscopic data. By calculating vibrational frequencies, it is possible to assign the peaks observed in infrared (IR) and Raman spectra to specific molecular motions. au.dk This provides a detailed understanding of the vibrational modes within the complex.
Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate electronic spectra, such as UV-Visible absorption spectra. nih.gov This allows for the assignment of observed absorption bands to specific electronic transitions within the molecule. For the [Co(NCS)₄]²⁻ complex, the characteristic blue color is due to d-d transitions of the Co(II) ion in a tetrahedral environment, and these transitions can be modeled using computational methods. rsc.org DFT frequency calculations on dimeric models containing the [Co(NCS)₄]²⁻ unit have shown good qualitative agreement with experimental Raman spectra. rsc.org
Crystal Field and Ligand Field Theoretical Approaches
Crystal Field Theory (CFT) and its more advanced version, Ligand Field Theory (LFT), are fundamental models used to describe the electronic structure of transition metal complexes. wikipedia.orguwimona.edu.jm These theories focus on the effects of the surrounding ligands on the d-orbitals of the central metal ion. wikipedia.org
In an isolated, gaseous metal ion, the five d-orbitals are degenerate (have the same energy). wordpress.com However, when ligands approach the metal ion to form a complex, the electrostatic field created by the ligands removes this degeneracy, causing the d-orbitals to split into different energy levels. wikipedia.orgwordpress.com The pattern and magnitude of this splitting are determined by the geometry of the complex and the nature of the ligands. wikipedia.org
For the tetrathiocyanatocobaltate(II) complex, which has a tetrahedral geometry, the d-orbitals split into two sets: a lower energy set of two orbitals (e) and a higher energy set of three orbitals (t₂). pearson.comallen.in This splitting pattern is the reverse of that seen in octahedral complexes. wikipedia.org
Quantitative Analysis of d-Orbital Splitting Energies (Δt)
The energy separation between the e and t₂ sets of orbitals in a tetrahedral complex is denoted as Δt. wikipedia.org This crystal field splitting energy is a crucial parameter that influences the electronic and magnetic properties of the complex. The magnitude of Δt is influenced by several factors, including the identity and oxidation state of the metal ion and the nature of the ligands. wikipedia.org
The thiocyanate ion (NCS⁻) is considered a moderately strong field ligand. stackexchange.com The d⁷ electronic configuration of Co(II) in a tetrahedral field leads to unpaired electrons, resulting in a paramagnetic complex. pearson.com The visible absorption spectrum of [Co(NCS)₄]²⁻ is dominated by a band around 623 nm, which is attributed to the electronic transition from the lower energy e orbitals to the higher energy t₂ orbitals. rsc.orgmdpi.com The energy of this absorption corresponds to the d-orbital splitting energy, Δt.
The relationship between the splitting energies in tetrahedral (Δt) and octahedral (Δo) fields is approximately Δt ≈ 4/9 Δo. scribd.com This smaller splitting in tetrahedral complexes is due to having fewer ligands (four instead of six) and the indirect orientation of the ligands with respect to the d-orbital lobes. allen.in
Spin State Determination (High-Spin vs. Low-Spin Configurations)
The this compound(II) complex, [Co(NCS)₄]²⁻, is a classic example of a d⁷ transition metal complex. Cobalt(II) ions can exist in either a high-spin (quartet state, S=3/2) or a low-spin (doublet state, S=1/2) configuration, depending on the ligand field strength and coordination geometry. researchgate.net For the tetrahedral [Co(NCS)₄]²⁻, the ligand field created by the four thiocyanate ligands is relatively weak. This weak field does not provide enough energy to overcome the electron pairing energy, thus favoring a high-spin configuration.
Computational studies, often employing Density Functional Theory (DFT), are crucial in corroborating experimental findings and providing deeper insights into the electronic structure. rsc.org For this compound(II), DFT calculations consistently predict a high-spin ground state for the tetrahedral geometry. nih.gov These calculations analyze the energy difference between the high-spin and low-spin states, confirming the energetic preference for the former.
In some environments, such as when incorporated into certain ionic liquids or subjected to high pressure, the coordination around the cobalt(II) center can change, leading to a shift in the spin state equilibrium. nih.govresearchgate.net For instance, a transition from the tetrahedral [Co(NCS)₄]²⁻ (high-spin) to an octahedral [Co(NCS)₆]⁴⁻ complex can occur, which may favor a low-spin state due to the stronger ligand field in the octahedral arrangement. nih.govacs.org However, for the isolated this compound(II) anion, the high-spin configuration is predominant.
Recent advanced computational studies on various Co(II) complexes have further refined the understanding of factors governing spin states. While not exclusively focused on this compound(II), these studies highlight the importance of the coordination environment and have developed frameworks to predict spin-state energetics with greater accuracy. rsc.orgspringernature.com
Table 1: Spin State Properties of this compound(II)
| Property | Value | Reference |
|---|---|---|
| Cobalt(II) Electron Configuration | d⁷ | researchgate.net |
| Common Spin States for Co(II) | High-Spin (S=3/2), Low-Spin (S=1/2) | researchgate.net |
| Predicted Spin State for [Co(NCS)₄]²⁻ | High-Spin | nih.gov |
| Reason for High-Spin State | Weak ligand field of thiocyanate ligands |
Correlation with Magnetic Anisotropy and Thermochromism
Magnetic Anisotropy:
The high-spin d⁷ configuration of the tetrahedral this compound(II) complex is intrinsically linked to its significant magnetic anisotropy. nih.gov Magnetic anisotropy refers to the directional dependence of a material's magnetic properties. In Co(II) complexes, this arises from the spin-orbit coupling, which links the spin angular momentum to the orbital angular momentum. nih.gov The tetrahedral geometry of [Co(NCS)₄]²⁻ leads to an electronic ground state that retains some orbital angular momentum, which, when coupled with the spin, results in a large zero-field splitting (ZFS) and significant magnetic anisotropy. nih.govrsc.org
Computational high-throughput studies have explored the vast chemical space of Co(II) compounds to identify candidates with large magnetic anisotropy. nih.govarxiv.org These studies have confirmed that four-coordinate Co(II) complexes, including tetrahedral structures like tetrathiocyanatocobaltate(II), are a promising class of single-ion magnets (SIMs) due to their balance of stability and significant magnetic anisotropy. mdpi.com Theoretical calculations, often using multireference ab initio methods, can predict the magnetic anisotropy (represented by the axial zero-field splitting parameter, D) and have shown a strong correlation between the geometry and the magnitude of this anisotropy. nih.govrsc.org
Thermochromism:
The thermochromism of this compound(II) complexes, particularly in ionic liquid solutions, is a well-documented phenomenon directly related to changes in the coordination environment and, consequently, the electronic and magnetic properties. nih.govresearchgate.netacs.org The characteristic blue color of the tetrahedral [Co(NCS)₄]²⁻ complex is due to d-d electronic transitions specific to this geometry. nih.gov
Upon cooling, in the presence of excess thiocyanate ions (often in an ionic liquid like 1-ethyl-3-methylimidazolium (B1214524) thiocyanate), the equilibrium can shift towards the formation of a six-coordinate octahedral complex, [Co(NCS)₆]⁴⁻. nih.govacs.org This change in coordination geometry results in a color change from blue to red or pink, which is characteristic of octahedral Co(II) complexes. nih.govacs.org
This transformation is not just a visual change; it also alters the magnetic properties. The tetrahedral high-spin complex possesses significant magnetic anisotropy, while the octahedral complex, with its different ligand field splitting, will have different magnetic properties. The temperature-driven transition between these two forms demonstrates a clear correlation between the coordination structure, the resulting spin state, and the observable thermochromic and magnetic behavior. nih.gov
Table 2: Correlation of Properties in Cobalt Thiocyanate Complexes
| Property | Tetrahedral [Co(NCS)₄]²⁻ | Octahedral [Co(NCS)₆]⁴⁻ | Reference |
|---|---|---|---|
| Color | Blue | Red/Pink | nih.govacs.org |
| Coordination Number | 4 | 6 | nih.govacs.org |
| Typical Spin State | High-Spin | Can be High or Low-Spin | researchgate.net |
| Magnetic Anisotropy | Significant | Generally Weaker | nih.govmdpi.com |
| Thermochromic Behavior | Stable at higher temperatures | Favored at lower temperatures | nih.govresearchgate.netacs.org |
Molecular Dynamics Simulations of Complex Interactions in Solvents and Ionic Liquids
Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of complex systems at the atomic level, including the interactions of ions in solution. nih.govnih.gov For this compound(II) complexes, MD simulations have been particularly insightful in understanding their behavior in ionic liquids (ILs). nih.govresearchgate.net
Ionic liquids are considered "designer solvents" due to their tunable properties and have been shown to influence the coordination chemistry of dissolved metal complexes. cecam.org MD simulations can model the intricate interactions between the [Co(NCS)₄]²⁻ anion, the IL cations, and any free thiocyanate anions in the system. These simulations can reveal details about the solvation structure, ion pairing, and the dynamics of ligand exchange. nih.govqub.ac.uk
In the context of the thermochromic transition of this compound(II), MD simulations can help elucidate the mechanism of the shift from tetrahedral to octahedral coordination. By simulating the system at different temperatures, researchers can observe the rearrangement of the thiocyanate ligands around the cobalt center and the role of the IL cations in stabilizing the different coordination geometries. nih.gov For instance, simulations have suggested that the orientation of ions at the surface of an ionic liquid can be different from the bulk, which can affect the complex equilibrium. nih.govacs.org
Furthermore, MD simulations, often in conjunction with quantum mechanical calculations, can be used to develop and refine force fields for these complex systems. nih.govmdpi.com An accurate force field is essential for realistic simulations of the structural, thermodynamic, and dynamic properties of the this compound(II) complex in various solvent environments. nih.gov These simulations have been instrumental in understanding the extraction of aromatic hydrocarbons using tetrathiocyanatocobaltate-based ionic liquids, by providing insights into the thermophysical properties and interaction dynamics. researchgate.net
Table 3: Applications of MD Simulations for [Co(NCS)₄]²⁻ in Ionic Liquids
| Simulation Focus | Insights Gained | Reference |
|---|---|---|
| Solvation Structure | Details of how IL cations and anions arrange around the complex. | cecam.orgqub.ac.uk |
| Ion Pairing | Formation and lifetime of ion pairs between the complex and IL cations. | nih.gov |
| Thermochromic Transition | Mechanistic details of the tetrahedral to octahedral coordination change. | nih.govacs.org |
| Force Field Development | Creation of accurate models for simulating interactions. | nih.govmdpi.com |
| Extraction Processes | Understanding the role of the complex in separating chemical compounds. | researchgate.net |
Advanced Applications and Functional Materials Development
Application in Chemical Separation Processes
Tetrathiocyanatocobaltate-based compounds have emerged as highly effective agents in various chemical separation processes, ranging from the extraction of specific metal ions and valuable hydrocarbons to enhancing the efficiency of distillation methods.
The tetrathiocyanatocobaltate(II) complex plays a role in the liquid-liquid extraction of metal ions, primarily in the context of its own determination. The formation of the distinctively colored [Co(SCN)₄]²⁻ anion is a well-established method for the spectrophotometric analysis of cobalt. This process involves the extraction of the tetrathiocyanatocobaltate(II) anion from an aqueous phase into an immiscible organic solvent.
Propylene (B89431) carbonate has been identified as an effective solvent for this purpose. acs.orgacs.org Research has demonstrated the successful extraction of the iron(II) complexes of 1,10-phenanthroline (B135089) and related ligands into propylene carbonate, and the same solvent is used for the extraction of tetrathiocyanatocobaltate(II) for cobalt determination. acs.org This extraction facilitates the separation of the cobalt complex from other interfering ions in the sample, enabling accurate quantification through spectrophotometry. acs.org
Ionic liquids (ILs) incorporating the tetrathiocyanatocobaltate anion have shown exceptional promise for the liquid-liquid extraction of aromatic hydrocarbons from complex feedstocks like pyrolysis gasoline. researchgate.netacs.org Pyrolysis gasoline is a significant source of valuable aromatics, but their separation from aliphatic components is challenging. acs.org
Studies have focused on ILs such as bis(1-ethyl-3-methylimidazolium) tetrathiocyanatocobaltate ([emim]₂[Co(SCN)₄]) and bis(1-butyl-3-methylimidazolium) tetrathiocyanatocobaltate ([bmim]₂[Co(SCN)₄]). researchgate.netdaneshyari.com These ILs have been shown to exhibit higher selectivity and distribution ratios for aromatic compounds compared to conventional industrial solvents like sulfolane. researchgate.netacs.org For instance, in the extraction of toluene (B28343) from heptane, these tetrathiocyanatocobaltate-based ILs demonstrated superior performance. researchgate.net The research includes not only experimental extraction studies but also simulations of the entire process, which involves the extraction step and the subsequent recovery of the hydrocarbons from the ionic liquid via flash distillation. researchgate.net
Table 1: Performance of Tetrathiocyanatocobaltate-Based Ionic Liquids in Aromatic Extraction This table summarizes the findings from studies on the extraction of aromatic hydrocarbons using tetrathiocyanatocobaltate-based ionic liquids.
| Ionic Liquid | Application | Key Finding | Reference |
| [emim]₂[Co(SCN)₄] | Extraction of aromatics from pyrolysis gasoline | Showed higher extractive properties (selectivity, distribution ratio) compared to sulfolane. | researchgate.net, acs.org |
| [bmim]₂[Co(SCN)₄] | Extraction of aromatics from pyrolysis gasoline | Demonstrated high efficiency for toluene extraction from heptane, outperforming other promising ILs. | researchgate.net, acs.org |
| Mixture of [emim]₂[Co(SCN)₄] and [bmim]₂[Co(SCN)₄] | Extraction of aromatics from pyrolysis gasoline | Process simulation, including IL recovery, was successfully performed based on experimental data. | researchgate.net |
Homogeneous Extractive Distillation Processes
Homogeneous extractive distillation is another area where tetrathiocyanatocobaltate-based ionic liquids have proven effective. This process involves adding a solvent (mass agent) to a mixture of components with close boiling points to alter their relative volatilities, thereby facilitating separation by distillation. researchgate.netiaea.org
Table 2: Relative Volatility Enhancement in Homogeneous Extractive Distillation This table presents data on the enhancement of relative volatility for the cyclohexane/cyclohexene system using tetrathiocyanatocobaltate-based ionic liquids as mass agents.
| Ionic Liquid System | Separation Task | Temperature Range (K) | Outcome | Reference |
| [emim]₂[Co(SCN)₄] and [bmim]₂[Co(SCN)₄] | Cyclohexane / Cyclohexene | 323.2 - 403.2 | Highest relative volatilities achieved compared to conventional agents. | researchgate.net, iaea.org |
| [4empy][Tf₂N] and [4bmpy][Tf₂N] (for comparison) | Cyclohexane / Cyclohexene | 323.2 - 403.2 | Lower relative volatility than [Co(SCN)₄]-based ILs but better viscosity. | researchgate.net, iaea.org |
Role in Magnetic Materials Research
The tetrathiocyanatocobaltate(II) complex is a cornerstone in magnetic materials research, both as a component in the synthesis of novel magnetic materials and as a widely used standard for magnetic measurements.
Tetrathiocyanatocobaltate complexes serve as precursors or building blocks for materials with semiconducting and magnetic properties. researchgate.netresearchgate.net For example, the thermal decomposition of the single-source precursor cyclohexylammonium tetraisothiocyanatocobaltate(II), (HCHA)₂[Co(NCS)₄], can yield cobalt sulfides (CoS) and tricobalt tetraoxide (Co₃O₄). researchgate.net Co₃O₄, in particular, has been reported for its potential application in magnetic semiconductors. researchgate.net
Furthermore, research into bimetallic complexes has shown that materials incorporating the tetrathiocyanatocobaltate anion can exhibit semiconductor behavior. researchgate.net Certain cobalt(II) mercury tetrathiocyanate complexes with Lewis bases have been found to be semiconductors, with room temperature conductivity values around 10⁻⁵ Scm⁻¹. researchgate.net Mixed ligand complexes containing cobalt also hold potential for applications in advanced semiconductor materials. asianpubs.org
The magnetic properties of tetrathiocyanatocobaltate compounds, particularly their dependence on temperature, are a subject of significant research interest. researchgate.netacs.org The magnetic susceptibility of these paramagnetic substances varies with temperature. gcnayanangal.com Studies on polymeric ion-pair complexes containing the tetrathiocyanatocobaltate(II) anion investigate the temperature- and field-dependent evolution of their magnetic phases. researchgate.net
One of the most notable compounds in this area is mercury(II) tetrathiocyanatocobaltate(II), Hg[Co(SCN)₄]. Its magnetic susceptibility has been studied as a function of temperature, and it is widely used as a standard for the calibration of magnetic susceptibility measurement instruments, such as those using the Gouy method or a Faraday balance. acs.orghilarispublisher.comdevagiricollege.org The magnetic moments of newly synthesized cobalt(II) complexes are often measured at room temperature and compared against the known values of this standard. devagiricollege.orgbu.edu.eg
Table 3: Magnetic Properties and Applications of Tetrathiocyanatocobaltate Complexes This table highlights key findings related to the magnetic behavior and applications of tetrathiocyanatocobaltate compounds.
| Compound/Complex | Application/Study | Key Magnetic Property/Finding | Reference |
| Hg[Co(SCN)₄] | Magnetic susceptibility standard | Used for calibration of Gouy tubes and Faraday balances for magnetic measurements. | bu.edu.eg, hilarispublisher.com, devagiricollege.org |
| Hg[Co(SCN)₄] | Temperature-dependent magnetic susceptibility study | Its magnetic properties are well-characterized across different temperatures. | acs.org |
| Polymeric ion-pair complex with [Co(SCN)₄]²⁻ | Investigation of magnetic phase evolution | Exhibits temperature- and field-dependent magnetic phase transitions. | researchgate.net |
| Cobalt(II) pincer complexes | Magnetic moment determination | High-spin state of Co(II) confirmed with magnetic moment values in the range of 4.62–4.84 B.M., calibrated using Hg[Co(SCN)₄]. | devagiricollege.org |
| (HCHA)₂[Co(NCS)₄] | Precursor for magnetic materials | Its decomposition product, Co₃O₄, is noted for use in magnetic semiconductors. | researchgate.net |
Use as Magnetic Susceptibility Standards
Mercury tetrathiocyanatocobaltate(II), Hg[Co(SCN)₄], is a widely recognized and commonly used standard for the calibration of magnetic susceptibility measurements. hcpgcollege.edu.inresearchgate.netchemicalbook.comchemicalbook.comscribd.com Its magnetic susceptibility at 20°C is 16.44 x 10⁻⁶ cgs units. hcpgcollege.edu.in This compound is favored for its stability and well-characterized magnetic properties. researchgate.netacs.org The Gouy method, a common technique for determining magnetic susceptibility, often employs Hg[Co(SCN)₄] for calibration of the experimental setup. hcpgcollege.edu.ingcnayanangal.com The Faraday method also utilizes this compound as a reference standard. scribd.com While Hg[Co(SCN)₄] is the most common, other tetrathiocyanatocobaltate salts can also be used for magnetic studies. rsc.org
| Compound | Magnetic Susceptibility (cgs units) | Temperature (°C) | Reference |
|---|---|---|---|
| Mercury tetrathiocyanatocobaltate(II) (Hg[Co(SCN)₄]) | 16.44 x 10⁻⁶ | 20 | hcpgcollege.edu.in |
Catalytic Applications
Lewis acid catalysis is a fundamental concept in organic synthesis, where a Lewis acid acts as an electron-pair acceptor to activate a substrate, thereby facilitating a variety of chemical reactions. wikipedia.orgsioc.ac.cnresearchgate.netwiley.com The tetrathiocyanatocobaltate(II) complex, by virtue of its cobalt(II) center, can function as a Lewis acid. mdpi.comresearchgate.netmdpi.com This catalytic activity is crucial in promoting reactions such as the cycloaddition of CO₂ and epoxides to produce cyclic carbonates. mdpi.com In this process, the Lewis acidic cobalt center coordinates with the epoxide, activating it for nucleophilic attack. mdpi.commdpi.com The synergistic effect between the Lewis acidic metal center and other components of the catalytic system can lead to high catalytic activity and selectivity. mdpi.com While general principles of Lewis acid catalysis are well-established, specific applications of tetrathiocyanatocobaltate complexes in a broad range of organic transformations are an area of ongoing research. rsc.orgacs.org
Ionic liquids (ILs) have emerged as promising media for catalysis due to their unique properties, such as low vapor pressure and high thermal stability. qub.ac.ukresearchgate.net Tetrathiocyanatocobaltate-based ionic liquids have been investigated for their potential in catalytic and separation processes. researchgate.netacs.orgresearchgate.netmdpi.comresearchgate.net For instance, bis(1-butyl-3-methylimidazolium) tetrathiocyanatocobaltate ([Bmim]₂[Co(SCN)₄]) has been incorporated into polymer fibers for potential applications in tissue engineering. mdpi.com
A notable phenomenon observed in ionic liquids containing tetrathiocyanatocobaltate(II) is thermochromism, where a temperature-driven change in the coordination geometry of the cobalt complex occurs. nih.govacs.orgresearchgate.netnih.gov Specifically, the blue tetrahedral [Co(NCS)₄]²⁻ complex can transform into a red-colored octahedral [Co(NCS)₆]⁴⁻ complex upon cooling. nih.govacs.orgresearchgate.netnih.gov This equilibrium is sensitive to the environment, and studies have shown that the transition temperature can be significantly different at the surface of an ionic liquid film compared to the bulk. acs.orgresearchgate.netnih.gov This surface-specific behavior has implications for applications in high-surface-area systems like thin-film catalysis and sensors. acs.orgresearchgate.netnih.gov The ability to tune the coordination environment of the cobalt center through temperature or other stimuli offers a pathway to control catalytic activity in these systems. qub.ac.uk
Precursor Chemistry for Advanced Materials Synthesis
The tetrathiocyanatocobaltate(II) complex is a valuable single-source precursor for the synthesis of advanced nanomaterials. nih.govresearchgate.netresearchgate.net This approach offers a convenient and controlled route to produce metal sulfides and oxides with specific morphologies and properties. nih.govresearchgate.netresearchgate.netbu.edu.eg
The thermal decomposition of tetrathiocyanatocobaltate(II) complexes under an inert atmosphere, such as helium, leads to the formation of cobalt sulfide (B99878) (CoS) nanostructures. nih.govresearchgate.netresearchgate.net For example, the pyrolysis of cyclohexylammonium tetraisothiocyanatocobaltate(II), (C₆H₁₁NH₃)₂[Co(NCS)₄], has been shown to yield CoS nanoparticles. nih.govresearchgate.netresearchgate.net The morphology of the resulting CoS can be influenced by the specific precursor and decomposition conditions. rsc.orgacs.org The use of single-source precursors provides a straightforward method to obtain cobalt sulfide materials, which are of interest for various applications, including catalysis and energy storage. rsc.orgrsc.org
In contrast to the formation of sulfides, the thermal decomposition of tetrathiocyanatocobaltate(II) complexes in the presence of air yields cobalt oxide nanostructures, specifically tricobalt tetraoxide (Co₃O₄). nih.govresearchgate.netresearchgate.net The same cyclohexylammonium tetraisothiocyanatocobaltate(II) precursor that forms CoS under inert conditions produces Co₃O₄ nanoparticles when heated in air. nih.govresearchgate.netresearchgate.net This highlights the versatility of the precursor, where the final product can be controlled by the reaction atmosphere. The resulting Co₃O₄ nanomaterials have potential applications in areas such as catalysis and as electrode materials in supercapacitors. ijcce.ac.ircyberleninka.rukashanu.ac.irrsc.org
| Precursor | Decomposition Atmosphere | Product | Reference |
|---|---|---|---|
| Cyclohexylammonium tetraisothiocyanatocobaltate(II) | Helium (Inert) | Cobalt Sulfide (CoS) Nanoparticles | nih.govresearchgate.netresearchgate.net |
| Air | Tricobalt Tetraoxide (Co₃O₄) Nanoparticles | nih.govresearchgate.netresearchgate.net |
Analytical Chemistry Reagents and Methodologies
The distinct chemical properties of tetrathiocyanatocobaltate(II) have led to its application as a key reagent in various analytical chemistry methodologies. Its ability to form colored complexes with specific analytes allows for their detection and quantification through spectrophotometry.
Spectrophotometric Determination of Analytes (e.g., Nevirapine)
A significant application of tetrathiocyanatocobaltate(II) is in the spectrophotometric determination of the antiretroviral drug, Nevirapine. researchgate.netredalyc.orgscielo.br This method is valued for its simplicity and speed. researchgate.netredalyc.orgscielo.br The underlying principle involves the reaction of Nevirapine with the tetrathiocyanatocobaltate(II) ion, which results in the formation of a colored complex. researchgate.netredalyc.orgscielo.br
The reaction is typically carried out in a buffered solution at a pH of 4. researchgate.netredalyc.orgscielo.br The resulting complex exhibits maximum absorbance at a wavelength of 624.5 nm. researchgate.netscielo.br The stability of this complex is a crucial factor for reliable analysis, and studies have shown that it remains stable for over two days. scielo.br This stability ensures that the absorbance measurements are consistent and reproducible over a practical timeframe.
The method has been successfully applied to determine the Nevirapine content in pharmaceutical formulations. researchgate.netredalyc.orgscielo.br The analytical performance of this method is characterized by several key parameters, which are summarized in the table below.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 624.5 nm | researchgate.netscielo.br |
| Beer's Law Limit | 0.2 – 2.0 µg mL-1 | researchgate.netredalyc.orgscielo.br |
| Molar Absorptivity | 1.16× 10⁴ Lmol⁻¹cm⁻¹ | researchgate.netredalyc.orgscielo.br |
| Sandell's Sensitivity | 2.09 X 10⁻³ µg cm⁻² | researchgate.netredalyc.orgscielo.br |
| Limit of Detection | 0.073 µg mL⁻¹ | researchgate.netredalyc.orgscielo.br |
| Limit of Quantification | 0.222 µg mL⁻¹ | researchgate.netredalyc.orgscielo.br |
| Stability of Complex | Stable for over two days | scielo.br |
Table 1: Analytical Parameters for the Spectrophotometric Determination of Nevirapine using Tetrathiocyanatocobaltate(II)
Reagents for Detection and Quantification
Beyond its specific use with Nevirapine, tetrathiocyanatocobaltate(II) serves as a versatile reagent for the detection and quantification of other substances. ontosight.ai Its utility in this regard is primarily due to the formation of distinctly colored complexes upon reaction with certain ions. ontosight.aismolecule.com
One notable application is in the detection and quantification of thiocyanate (B1210189) ions. ontosight.ai The formation of the intensely colored tetrathiocyanatocobaltate(II) complex itself can be used to determine the concentration of thiocyanate in a sample, provided that cobalt(II) is in excess.
Furthermore, the tetrathiocyanatocobaltate(II) complex is employed as a reagent for the detection and quantification of mercury(II) ions. smolecule.com The interaction between mercury(II) ions and the tetrathiocyanatocobaltate(II) complex leads to the formation of mercury(II) tetrathiocyanatocobaltate(II), a compound with a distinct deep blue color. smolecule.com This color change provides a clear visual indication of the presence of mercury ions and forms the basis for its quantification. smolecule.com
Future Directions and Emerging Research Avenues
Integration into Hybrid Organic-Inorganic Materials
A significant frontier in materials science is the creation of hybrid organic-inorganic materials, which combine the desirable properties of both organic and inorganic components within a single compound. rsc.org The tetrathiocyanatocobaltate(II) anion is an excellent building block for such materials due to its defined tetrahedral geometry and ability to form extensive non-covalent interactions. researchgate.net
Researchers are actively designing and synthesizing novel hybrid salts by pairing the [Co(NCS)₄]²⁻ anion with large, functional organic cations. These cations act as templates, directing the self-assembly of the inorganic anions into predictable one-, two-, or three-dimensional supramolecular networks. researchgate.netresearchgate.net The formation and stability of these architectures are governed by a combination of weak intermolecular forces, including hydrogen bonds, π-π stacking, and van der Waals interactions. researchgate.netsciencepublishinggroup.commdpi.com
Recent research has demonstrated the synthesis of hybrid materials incorporating cations such as:
N-alkyl-1,3,5-triaza-7-phosphaadamantane (PTA) derivatives : These reactions can lead to the formation of 2:1 organic-inorganic salts, where the [Co(NCS)₄]²⁻ anions are linked through weak S···S contacts to form 1D supramolecular chains that act as hosts for the organic cations. researchgate.net
Cyclohexylammonium : The use of this cation has resulted in a 3D supramolecular structure. researchgate.net This particular hybrid compound has also been shown to function as a single-source precursor for the synthesis of cobalt sulfide (B99878) (CoS) and tricobalt tetraoxide (Co₃O₄) nanostructures through pyrolysis. researchgate.net
Tetrazolium derivatives : Organic cations like 2,3,5-triphenyltetrazolium can form hybrid compounds with tetrachlorido- and tetrathiocyanatocobaltate anions, where weak C-H···Cl or C-H···S hydrogen bonds and π-π interactions create complex 3D frameworks. sciencepublishinggroup.commdpi.comsciencepublishinggroup.com
The resulting hybrid materials exhibit a wide range of tunable properties, making them promising candidates for applications in magnetism, optics, and catalysis. ontosight.airesearchgate.net
Exploration of Novel Counterions and Their Impact on Properties
The physical and chemical properties of tetrathiocyanatocobaltate salts are not dictated solely by the [Co(NCS)₄]²⁻ anion but are profoundly influenced by the nature of the counterion. ontosight.ai The choice of the cation affects the crystal packing, solubility, thermal stability, and ultimately the material's magnetic and optical characteristics. mdpi.com Consequently, a major research thrust is the systematic exploration of novel counterions to fine-tune these properties for specific applications.
The impact of the counterion is evident across different classes of cations:
Simple Ammonium (B1175870) and Alkylammonium Cations : Cations like cyclohexylammonium can induce disorder in the crystal lattice, which can be a desirable feature for certain applications, such as creating precursors for nanoparticles. researchgate.net
Functionalized Organic Cations : The use of different benzyl-quinoline ([BzQl]⁺) cations has been shown to alter the supramolecular assembly, leading to distinct crystal packing arrangements (e.g., dimers vs. chains) and influencing the resulting magnetic and fluorescent properties. mdpi.com
Ionic Liquid Cations : Imidazolium-based cations, such as 1-ethyl-3-methylimidazolium (B1214524) ([emim]⁺) and 1-butyl-3-methylimidazolium ([bmim]⁺), have been paired with the [Co(NCS)₄]²⁻ anion to create ionic liquids. researchgate.net These materials are being investigated for applications like the liquid-liquid extraction of aromatic hydrocarbons from industrial feedstocks, where the choice of cation impacts the extraction efficiency and selectivity. researchgate.net The thermochromic behavior of these ionic liquids, shifting from a tetrahedral [Co(NCS)₄]²⁻ complex to an octahedral [Co(NCS)₆]⁴⁻ complex upon cooling, is also heavily dependent on the cation and the presence of excess thiocyanate (B1210189) ions. acs.orgqub.ac.uk
The ability to easily substitute counterions allows for the creation of a vast library of tetrathiocyanatocobaltate-based materials with tailored functionalities. researchgate.net
| Counterion Class | Specific Example(s) | Impact on Properties and Structure | Reference(s) |
|---|---|---|---|
| Alkylammonium | Cyclohexylammonium | Forms 3D supramolecular structures; acts as a single-source precursor for cobalt oxide/sulfide nanoparticles. | researchgate.net |
| Fused-Ring Aromatic Cations | Benzyl-quinoline ([BzQl]⁺) | Dictates crystal packing into dimers or chains; influences optical and magnetic properties. | mdpi.com |
| Ionic Liquid Cations | [emim]⁺, [bmim]⁺ | Forms ionic liquids for solvent extraction; enables thermochromic behavior and influences coordination equilibrium. | researchgate.netacs.org |
| Phosphorus-based Cations | N-alkyl-1,3,5-triaza-7-phosphaadamantane (PTA) | Forms 1D supramolecular inorganic networks that host the organic cations. | researchgate.net |
| Heterocyclic Cations | Triphenyltetrazolium (B181601) | Stabilizes crystal structure through extensive hydrogen bonding and non-covalent interactions. | mdpi.com |
Advanced Computational Modeling of Reaction Mechanisms
Alongside experimental synthesis and characterization, advanced computational modeling has become an indispensable tool for gaining deeper insight into the chemistry of tetrathiocyanatocobaltate and related complexes. mdpi.com Density Functional Theory (DFT) is a particularly powerful method used to explore and predict the behavior of these systems at the molecular level. nih.govlongdom.org
Computational studies provide crucial information that can be difficult to obtain through experimental means alone:
Structural Optimization : DFT calculations can accurately predict the geometric parameters of the [Co(NCS)₄]²⁻ anion and its associated hybrid compounds, including bond lengths and angles. mdpi.com This helps in validating and interpreting experimental data from techniques like X-ray crystallography.
Electronic Structure Analysis : A key application of DFT is the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between these orbitals (the HOMO-LUMO gap) provides insights into the electronic stability, chemical reactivity, and optical properties of the complex. mdpi.com
Understanding Reaction Mechanisms : By modeling potential intermediates and transition states, computational chemistry can help elucidate complex reaction pathways and equilibria, such as the thermochromic transition between tetrahedral and octahedral cobalt thiocyanate species. acs.org
Probing Magnetic Properties : For paramagnetic cobalt complexes, ab initio calculations can explore the origin of magnetic anisotropy and magnetostructural correlations, which are essential for designing new magnetic materials. acs.org
Commonly, these calculations employ hybrid functionals like B3LYP and basis sets such as LANL2DZ for the cobalt atom and 6-31+G* for lighter atoms like carbon, nitrogen, and sulfur, striking a balance between accuracy and computational cost. mdpi.com The synergy between computational modeling and experimental work is crucial for the rational design of new tetrathiocyanatocobaltate-based materials with targeted properties.
Scalable Synthesis for Industrial Applications
Bridging the gap between laboratory discovery and industrial utility requires the development of scalable and economically viable synthesis methods. Cobalt thiocyanate and its complexes are already used in various industrial sectors, including as pigments and as precursors for catalysts and battery materials. chemicalbook.comchemimpex.comsigmaaldrich.com A significant large-scale application is in hydrometallurgy, specifically for the separation of cobalt and nickel.
The process for separating cobalt and nickel relies on the differential solubility of their thiocyanate complexes in an organic solvent. google.com A typical industrial workflow involves:
Leaching : A mixed-metal concentrate containing nickel and cobalt is treated with an acid to bring the metals into an aqueous solution as their sulfate (B86663) or other soluble salts. google.com
Thiocyanate Addition : An excess of a thiocyanate salt, often calcium thiocyanate, is added to the aqueous solution. google.com This converts the nickel and cobalt ions into their respective thiocyanate complexes.
Solvent Extraction : The aqueous solution is contacted with a water-immiscible organic solvent. The cobalt tetrathiocyanate complex is selectively extracted into the organic phase, while the nickel complex remains in the aqueous phase. google.commit.edu
Recovery and Recycling : The separated cobalt is recovered from the organic phase, often by precipitation as cobalt hydroxide (B78521) using a lime slurry. This process also regenerates calcium thiocyanate in the aqueous phase, which can be recycled, improving the economic and environmental sustainability of the operation. google.com
Future research in this area aims to enhance the efficiency of these separation processes, explore new solvent systems (including ionic liquids), and develop scalable routes for producing the novel hybrid tetrathiocyanatocobaltate materials being developed in research labs for high-tech applications. researchgate.netresearchgate.net
New Spectroscopic Probes for In-Situ Characterization
To fully understand the complex behavior of tetrathiocyanatocobaltate systems, researchers are increasingly turning to advanced spectroscopic techniques that can probe their electronic and magnetic structures in great detail, often in-situ as reactions or transitions occur.
While traditional methods like UV-visible and FTIR spectroscopy remain valuable, a new generation of probes provides unprecedented insight:
High-Frequency and -Field Electron Paramagnetic Resonance (HFEPR) : This technique is exceptionally powerful for studying paramagnetic cobalt(II) complexes. It allows for the precise determination of spin-Hamiltonian parameters, such as the zero-field splitting (ZFS), which quantifies the magnetic anisotropy of a molecule—a critical property for single-ion magnets. acs.orgacs.org
Far-Infrared Magnetic Spectroscopy (FIRMS) : Used in conjunction with HFEPR, FIRMS directly measures the energy splitting between spin states, providing an accurate measure of the ZFS parameters. acs.org
X-ray Photoelectron Spectroscopy (XPS) : As a surface-sensitive technique, XPS can be used to study chemical changes occurring at interfaces. It has been successfully applied to investigate the thermochromic equilibrium of cobalt thiocyanate complexes in ionic liquids, revealing that the transition temperature at the near-surface region can differ significantly from that in the bulk material. acs.org
Combined Spectroscopic Approaches : The most comprehensive understanding is often achieved by combining multiple techniques. For instance, the electronic structures of complex cobalt-based intermediates have been elucidated by integrating data from X-band Electron Paramagnetic Resonance (EPR), Electron Nuclear Double Resonance (ENDOR), X-ray Absorption Spectroscopy (XAS), and Magnetic Circular Dichroism (MCD) with theoretical calculations. nih.gov
These advanced methods are essential for characterizing dynamic processes, revealing subtle structure-property relationships, and guiding the rational design of the next generation of tetrathiocyanatocobaltate-based functional materials.
| Spectroscopic Technique | Information Provided | Relevance to Tetrathiocyanatocobalt | Reference(s) |
|---|---|---|---|
| High-Frequency EPR (HFEPR) | Provides precise spin-Hamiltonian parameters (g-values, zero-field splitting). | Characterizes the magnetic anisotropy of Co(II) centers, crucial for magnetic materials. | acs.orgacs.org |
| Far-Infrared Magnetic Spectroscopy (FIRMS) | Directly measures zero-field splitting (ZFS) parameters. | Complements HFEPR to give a complete picture of the electronic ground state of paramagnetic Co(II). | acs.org |
| X-ray Photoelectron Spectroscopy (XPS) | Probes elemental composition and chemical states in the near-surface region (top 1-10 nm). | Investigates interfacial phenomena and surface-induced changes in coordination equilibria. | acs.org |
| Magnetic Circular Dichroism (MCD) | Provides insight into the electronic structure of paramagnetic species. | Helps determine the electronic configuration and bonding in complex cobalt intermediates. | nih.gov |
| X-ray Absorption Spectroscopy (XAS/EXAFS) | Reveals information about the local coordination environment (bond distances, coordination number). | Characterizes the geometry around the cobalt center in non-crystalline or dynamic systems. | nih.gov |
Q & A
Q. What are the standard methods for synthesizing and characterizing tetrathiocyanatocobalt(II) complexes?
this compound(II) (TTC) is typically synthesized by mixing cobalt(II) chloride with potassium thiocyanate in aqueous solution . Characterization involves UV-Vis spectroscopy to confirm the ligand-to-metal charge transfer (LMCT) bands, with absorbance peaks around 624 nm. Elemental analysis, IR spectroscopy (to confirm SCN⁻ coordination), and molar conductivity measurements are used to validate purity and stoichiometry. For reproducible synthesis, ensure precise control of reagent ratios (e.g., 4 g CoCl₂ to 20 g KSCN per 100 mL solution) and reaction time .
Q. How is this compound(II) employed in spectrophotometric analysis of pharmaceuticals like nevirapine?
TTC reacts with nitrogen-containing drugs (e.g., nevirapine) under acidic conditions (pH 4 buffer) to form colored complexes. The method involves:
- Preparing a calibration curve (0.2–2.0 μg/mL nevirapine).
- Adding TTC reagent and buffer, followed by spectrophotometric measurement at 624.5 nm. Key parameters include molar absorptivity (1.16 × 10⁴ L mol⁻¹ cm⁻¹), Sandell’s sensitivity (2.09 × 10⁻³ μg cm⁻²), and validation via intra-day/inter-day precision tests (RSD < 2%) .
Q. What are the critical factors affecting the stability of this compound(II)-drug complexes?
Stability depends on pH (optimized at 4.0), ionic strength, and temperature. The complex forms within 10 minutes and remains stable for 24 hours under ambient conditions. Deviations in pH (>±0.5) or excessive light exposure can degrade the complex, altering absorbance readings .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported molar absorptivity values for TTC-based assays?
Discrepancies may arise from differences in instrumentation (e.g., slit width, detector sensitivity) or reagent purity. To address this:
Q. What experimental design principles optimize TTC-based methods for novel analytes?
For new analytes, use a factorial design to test variables:
Q. How can researchers validate the selectivity of TTC-based methods in complex matrices (e.g., biological fluids)?
Perform interference studies with common matrix components (e.g., proteins, salts). For instance:
- Spike nevirapine into serum and compare recovery rates (target: 98–102%).
- Use masking agents (e.g., EDTA for metal ions) to suppress false positives. Cross-validate with HPLC (e.g., USP methods using L60 columns) to confirm accuracy .
Methodological and Reproducibility Considerations
Q. What steps ensure reproducibility in TTC complex synthesis across laboratories?
Q. How should researchers address deviations from Beer’s law in TTC-based assays?
Non-linearity may indicate aggregation or secondary reactions. Mitigation strategies:
- Dilute samples to stay within the linear range (0.2–2.0 μg/mL for nevirapine).
- Use chemometric tools (e.g., derivative spectroscopy) to resolve overlapping peaks .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for evaluating TTC-based assay precision?
Calculate intra-day and inter-day precision via relative standard deviation (RSD). For example:
Q. How can researchers differentiate between ligand substitution and redox reactions in TTC complexes?
Use cyclic voltammetry to monitor cobalt’s oxidation state (Co²⁺ vs. Co³⁺). Complement with IR spectroscopy: SCN⁻ stretching frequencies shift from ~2100 cm⁻¹ (free SCN⁻) to ~750 cm⁻¹ (metal-bound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
